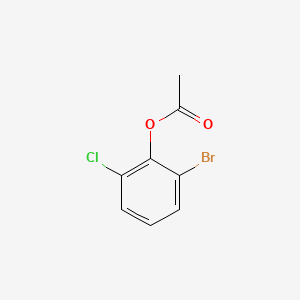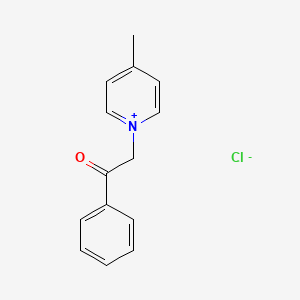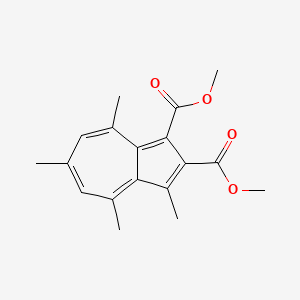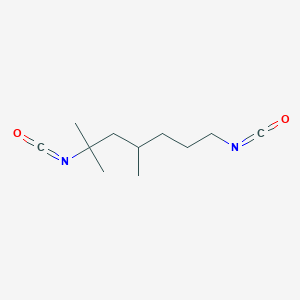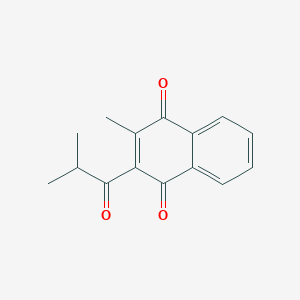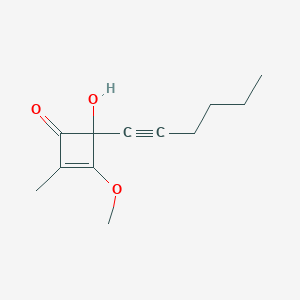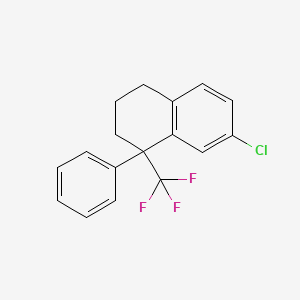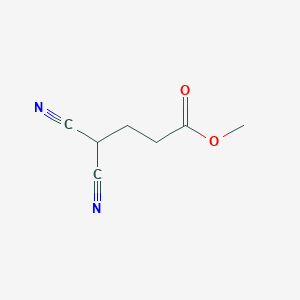
Methyl 4,4-dicyanobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4-dicyanobutanoate is an organic compound with the molecular formula C7H8N2O2. It is characterized by the presence of two cyano groups (-CN) attached to the fourth carbon of a butanoate ester. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4,4-dicyanobutanoate can be synthesized through various methods. One common approach involves the reaction of malononitrile with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by cyclization and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4,4-dicyanobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted nitriles or amides.
Applications De Recherche Scientifique
Methyl 4,4-dicyanobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4,4-dicyanobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as an intermediate or a starting material.
Comparaison Avec Des Composés Similaires
Methyl 4,4-dimethoxybutanoate: Similar ester structure but with methoxy groups instead of cyano groups.
Methyl 4,4-dicyanopentanoate: Similar structure with an additional carbon in the chain.
Ethyl 4,4-dicyanobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4,4-dicyanobutanoate is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Propriétés
Numéro CAS |
111372-86-2 |
|---|---|
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl 4,4-dicyanobutanoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6(4-8)5-9/h6H,2-3H2,1H3 |
Clé InChI |
VKOWXLGJRIQGOC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


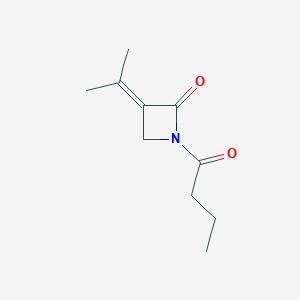

![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)
![2-[2-(2-Phenylethenyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14322225.png)


